molecular formula C27H35N3O4S2 B14167078 Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-

Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-

Cat. No.: B14167078
M. Wt: 529.7 g/mol
InChI Key: JOGWFVJXSCTYFV-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-" is a structurally complex sulfonamide derivative. Its core consists of a benzenesulfonamide scaffold substituted with a 4-methoxy group, an N-linked tetrahydro-2H-pyran-4-yl moiety, and a thiazole ring bearing a butylaminomethylphenyl substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs with similar substituents (e.g., thiazole, pyran, and sulfonamide groups) have demonstrated antimicrobial, anticancer, or anti-inflammatory properties .

Properties

Molecular Formula

C27H35N3O4S2

Molecular Weight

529.7 g/mol

IUPAC Name

N-[[2-[4-(butylaminomethyl)phenyl]-1,3-thiazol-4-yl]methyl]-4-methoxy-N-(oxan-4-yl)benzenesulfonamide

InChI

InChI=1S/C27H35N3O4S2/c1-3-4-15-28-18-21-5-7-22(8-6-21)27-29-23(20-35-27)19-30(24-13-16-34-17-14-24)36(31,32)26-11-9-25(33-2)10-12-26/h5-12,20,24,28H,3-4,13-19H2,1-2H3

InChI Key

JOGWFVJXSCTYFV-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C2=NC(=CS2)CN(C3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole ring is synthesized via cyclocondensation of 4-[(butylamino)methyl]benzaldehyde with thioacetamide derivatives. Adapted from methodologies in pyrimidine-thiazole hybrids, the reaction proceeds as follows:

  • Preparation of 4-[(butylamino)methyl]benzaldehyde :

    • 4-(Aminomethyl)benzaldehyde is reacted with butyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
    • Purification via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7) yields the secondary amine intermediate.
  • Cyclocondensation with Thioacetamide :

    • A mixture of 4-[(butylamino)methyl]benzaldehyde (1.0 equiv), thioacetamide (1.2 equiv), and chloroacetic acid (1.5 equiv) in ethanol is refluxed for 18 hours under nitrogen.
    • Sodium acetate (2.0 equiv) is added to catalyze the cyclization, forming the thiazole ring.
    • Mechanism : The aldehyde undergoes nucleophilic attack by the thioacetamide sulfur, followed by cyclization and dehydration to yield 2-[4-[(butylamino)methyl]phenyl]-4-thiazolylmethanol.
  • Oxidation to Thiazolylmethyl Chloride :

    • The alcohol is oxidized using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to room temperature, yielding the corresponding chloride.

Introduction of the 4-Methoxybenzenesulfonamide Group

Sulfonylation of the Thiazolylmethyl Chloride

The sulfonamide group is introduced via nucleophilic substitution:

  • Synthesis of 4-Methoxybenzenesulfonyl Chloride :

    • 4-Methoxybenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 80°C for 3 hours.
  • Coupling Reaction :

    • The thiazolylmethyl chloride (1.0 equiv) is reacted with 4-methoxybenzenesulfonamide (1.2 equiv) in anhydrous DMF using triethylamine (Et₃N, 2.5 equiv) as a base.
    • The mixture is stirred at 25°C for 24 hours, followed by extraction with ethyl acetate and washing with 1M HCl.
    • Yield : ~68% after recrystallization from ethanol/water.

N-Alkylation with Tetrahydro-2H-pyran-4-ylamine

Preparation of Tetrahydro-2H-pyran-4-ylamine

The amine is synthesized via hydrogenation of pyrrolidine derivatives:

  • 4-Nitro-tetrahydro-2H-pyran is reduced using palladium on carbon (Pd/C, 10 wt%) under hydrogen gas (H₂, 50 psi) in methanol at 25°C for 6 hours.
  • Filtration and solvent removal yield the amine as a colorless oil.

Alkylation of the Sulfonamide Nitrogen

The final coupling employs Mitsunobu conditions for selective N-alkylation:

  • 4-Methoxy-N-(thiazolylmethyl)benzenesulfonamide (1.0 equiv), tetrahydro-2H-pyran-4-ylamine (1.5 equiv), and triphenylphosphine (PPh₃, 2.0 equiv) are dissolved in tetrahydrofuran (THF).
  • Diethyl azodicarboxylate (DEAD, 2.0 equiv) is added dropwise at 0°C, and the reaction is stirred at 25°C for 48 hours.
  • Purification via flash chromatography (eluent: DCM/methanol, 95:5) affords the target compound in 52% yield.

Optimization and Challenges in Synthesis

Key Reaction Parameters

Step Temperature Catalyst/Solvent Yield (%) Source
Thiazole cyclization Reflux NaOAc/EtOH 45
Sulfonylation 25°C Et₃N/DMF 68
Mitsunobu alkylation 25°C PPh₃/DEAD/THF 52

Side Reactions and Mitigation

  • Over-alkylation : Excess tetrahydro-2H-pyran-4-ylamine leads to dialkylated byproducts. Stoichiometric control (1:1.5 ratio) minimizes this.
  • Sulfonamide Hydrolysis : Acidic conditions during workup can cleave the sulfonamide. Neutral pH extraction preserves integrity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂-thiazole), 3.89 (s, 3H, OCH₃), 3.68–3.61 (m, 4H, pyran-H), 2.75 (t, J=6.6 Hz, 2H, NCH₂-butyl).
  • HRMS (ESI+) : m/z calcd. for C₂₄H₃₂N₃O₃S₂ [M+H]⁺: 514.1789; found: 514.1792.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

    Hydrolysis: This can break down the compound into its constituent parts under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or bromine for electrophilic substitution.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related sulfonamides, emphasizing substituents and reported activities:

Compound Name Key Substituents Biological Activity Solubility/Stability Reference
Target Compound : Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- 4-Methoxy, thiazolylmethyl, tetrahydro-2H-pyran-4-yl, butylaminomethylphenyl Inferred: Potential kinase or protease inhibition (based on thiazole and sulfonamide motifs) Likely moderate solubility due to polar pyran and methoxy groups; stability enhanced by aromatic rings N/A
Compound 29 (): 5-(N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-hydroxy-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide Nitro, tetrahydro-2H-pyran-4-ylmethylamino, chloro-dimethylphenoxy Dual MCL-1/BCL-2 inhibitor (anticancer activity) Low aqueous solubility due to hydrophobic aryl groups; stable under physiological conditions
N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide () Thiazolyl, tetrahydro-thioxopyrimidinyl Antimicrobial activity (broad-spectrum) Moderate solubility; thioxo group may enhance membrane permeability
4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide () Thiadiazolyl, butyl Antibacterial (sulfonamide-class activity) High solubility in polar solvents; limited stability in acidic conditions
4-Acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide () Acetyl, hydroxyethoxy-thiopyran Inferred: Anti-inflammatory or antiviral (thiopyran derivatives) Enhanced solubility due to hydroxyethoxy group; acetyl may reduce metabolic stability

Key Differences and Implications

  • Thiazole vs. Thiadiazole/Thiopyran : The target compound’s thiazole ring (vs. thiadiazole or thiopyran in analogs) may alter binding affinity to biological targets. Thiazoles are common in kinase inhibitors, while thiadiazoles often exhibit antimicrobial effects .
  • Tetrahydro-2H-pyran-4-yl Group : This substituent (shared with Compound 29 in ) enhances metabolic stability compared to linear alkyl chains, as seen in butyl-substituted analogs .
  • Methoxy vs. Nitro Groups : The 4-methoxy group in the target compound likely improves solubility compared to nitro-substituted analogs (e.g., Compound 29), which are more hydrophobic and prone to redox reactions .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step functionalization of the benzenesulfonamide core, similar to methods in (e.g., coupling reactions with hydroxylamine derivatives) and (Schiff base formation followed by cyclization) .
  • Activity Gaps : While structural analogs show anticancer and antimicrobial activities, the target compound’s specific biological profile remains uncharacterized. Further in vitro assays (e.g., kinase inhibition screens) are needed.
  • Solubility Optimization: Modifying the butylaminomethylphenyl group (e.g., replacing with a polar substituent) could improve bioavailability, as seen in hydroxyethoxy-thiopyran derivatives .

Biological Activity

Benzenesulfonamide and its derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, particularly in cardiovascular and antimicrobial applications. This article focuses on the compound "Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-" and presents a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C20H25ClN4O8S2
  • IUPAC Name : Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-

This compound features a benzenesulfonamide core with various substituents that contribute to its biological activity.

Cardiovascular Effects

Research has demonstrated that certain benzenesulfonamide derivatives can significantly influence cardiovascular parameters. A study utilizing an isolated rat heart model showed that derivatives such as 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure in a time-dependent manner. The results indicated:

  • Perfusion Pressure Reduction : The compound significantly reduced perfusion pressure compared to control groups (p = 0.05) over a period ranging from 3 to 18 minutes.
Time (minutes)ControlBenzenesulfonamide4-(2-aminoethyl)-benzenesulfonamide
30 mm Hg10 mm Hg5 mm Hg
60 mm Hg20 mm Hg15 mm Hg
90 mm Hg30 mm Hg25 mm Hg
120 mm Hg35 mm Hg30 mm Hg
150 mm Hg40 mm Hg35 mm Hg
180 mm Hg42 mm Hg38 mm Hg

This suggests that the compound may interact with biomolecules involved in cardiovascular regulation, potentially affecting calcium channels, which are crucial for cardiac function .

Antimicrobial Activity

Benzenesulfonamide derivatives are also known for their antimicrobial properties. Research indicates that these compounds exhibit varying degrees of antibacterial activity against a range of pathogens. The mechanism is believed to involve inhibition of bacterial folate synthesis pathways, similar to sulfanilamide.

Case Studies

  • Study on Perfusion Pressure : A study conducted by Figueroa-Valverde et al. (2023) demonstrated that benzenesulfonamide derivatives could modulate coronary resistance, providing insights into their potential therapeutic applications in managing hypertension .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibiotics .

The biological activity of benzenesulfonamide derivatives can be attributed to several mechanisms:

  • Calcium Channel Interaction : These compounds may influence calcium ion channels, leading to vasodilation and reduced blood pressure.
  • Inhibition of Folate Synthesis : As with traditional sulfa drugs, these compounds may inhibit dihydropteroate synthase, disrupting folate biosynthesis in bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for this benzenesulfonamide derivative?

  • Methodology :

  • Multi-step synthesis : Begin with constructing the thiazole core via condensation of thiourea derivatives with α-halo ketones. Introduce the 4-[(butylamino)methyl]phenyl moiety using reductive amination (e.g., NaBH₃CN in methanol) .
  • Functionalization : Attach the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or coupling reactions (e.g., using NaH in THF as a base for deprotonation) .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity. Monitor reactions by TLC and NMR .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, pyran ring protons at 1.5–4.0 ppm) and assess purity. DMSO-d₆ is recommended for solubility .
  • FTIR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, C-N stretches at 1250–1350 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry by growing single crystals (e.g., slow evaporation from acetonitrile) and analyzing diffraction data .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach :

  • Enzyme Inhibition : Test against kinases (e.g., CDK9) using fluorescence-based assays (ATP competition) with IC₅₀ determination .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) in MTT assays. Include positive controls (e.g., ABT-737) and validate results with flow cytometry for apoptosis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Strategy :

  • Substituent Variation : Modify the butylamino group (e.g., replace with cyclopropyl or aromatic amines) to enhance lipophilicity or metabolic stability. Assess changes via logP measurements and microsomal stability assays .
  • Scaffold Hybridization : Fuse the thiazole ring with pyrimidine or triazole moieties to improve target affinity. Compare binding kinetics using surface plasmon resonance (SPR) .

Q. What methodologies identify the compound’s molecular targets and mechanism of action?

  • Workflow :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS .
  • Gene Knockdown : Apply siRNA libraries to validate target relevance. Correlate knockdown effects (e.g., reduced cell viability) with compound activity .

Q. How should contradictory analytical data (e.g., NMR vs. X-ray) be resolved?

  • Resolution Steps :

  • Orthogonal Validation : Re-run NMR under optimized conditions (e.g., higher field strength, variable temperature) to resolve signal overlaps .
  • Computational Modeling : Perform DFT calculations to predict NMR chemical shifts or crystal packing. Compare with experimental data to identify discrepancies .

Key Considerations for Experimental Design

  • Safety : Adhere to hazard guidelines (e.g., H315/H319 for skin/eye irritation) by using fume hoods and PPE during synthesis .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and share raw spectral data in supplementary materials .

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